![molecular formula C21H25NO4 B12410634 Glaucine-d6](/img/structure/B12410634.png)
Glaucine-d6
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Overview
Description
Glaucine-d6 is a deuterated form of glaucine, an aporphine alkaloid. It is chemically known as (6aS)-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline-d6. This compound is primarily used in scientific research due to its bronchodilator and anti-inflammatory properties. It acts as a phosphodiesterase 4 inhibitor and calcium channel blocker, making it useful in various medical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glaucine-d6 typically involves the deuteration of glaucine. One common method for synthesizing glaucine involves reacting boldine with trimethylphenylammonium chloride and potassium t-butoxide. This reaction yields glaucine, which can then be deuterated to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product. The deuteration step is crucial and requires specialized equipment to handle deuterium gas safely.
Chemical Reactions Analysis
Types of Reactions
Glaucine-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different research applications.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using hydrogen peroxide (H₂O₂) in the presence of ferrous sulfate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride (NaBH₄) under controlled conditions.
Substitution: Substitution reactions can be carried out using various halogenating agents, such as bromine or chlorine, to introduce different functional groups into the molecule.
Major Products
The major products formed from these reactions include norglaucine and various halogenated derivatives of this compound. These derivatives are useful for studying the compound’s biological activity and potential therapeutic applications.
Scientific Research Applications
Glaucine-d6 has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for studying the behavior of deuterated compounds.
Industry: this compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mechanism of Action
Glaucine-d6 exerts its effects by binding to the benzothiazepine site on L-type calcium channels, thereby blocking calcium ion entry into smooth muscle cells. This action prevents muscle contraction, leading to bronchodilation and relaxation of airway smooth muscles . Additionally, this compound inhibits phosphodiesterase 4, reducing the breakdown of cyclic AMP and enhancing anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Boldine: Another aporphine alkaloid with antioxidant properties.
Seco-glaucine: A phenanthrene derivative of glaucine with higher antioxidant activity.
Seco-boldine: A phenanthrene derivative of boldine with enhanced biological activity.
Uniqueness
Glaucine-d6 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise studies in various research fields. Its dual action as a calcium channel blocker and phosphodiesterase 4 inhibitor makes it particularly valuable in respiratory and anti-inflammatory research.
Biological Activity
Glaucine-d6 is a deuterated derivative of glaucine, an aporphine alkaloid primarily sourced from plants in the Papaveraceae family, such as Glaucium flavum and Corydalis yanhusuo. The incorporation of deuterium in this compound enhances its utility in pharmacokinetic studies, allowing for precise tracking within biological systems. This article explores the biological activities of this compound, including its pharmacological effects, receptor interactions, and potential therapeutic applications.
This compound has the molecular formula C21H19D6NO4 and a molecular weight of 361.46 g/mol. The deuteration alters the compound's isotopic composition, which can influence its metabolic pathways and interactions with biological targets.
Pharmacological Effects
This compound exhibits several notable pharmacological activities:
- Bronchodilation : Acts as a calcium channel blocker, relaxing bronchial smooth muscle, thus improving airflow in conditions like asthma.
- Neuroleptic Activity : Influences neurotransmitter systems, particularly serotonin receptors, contributing to its psychoactive effects.
- Anti-inflammatory Properties : Demonstrates significant anti-inflammatory activity, which may be beneficial in treating various inflammatory conditions .
The mechanisms underlying the biological activities of this compound include:
- Phosphodiesterase Inhibition : Inhibits phosphodiesterase 4 (PDE4), leading to increased levels of cyclic AMP (cAMP), which is crucial for various cellular functions including inflammation and smooth muscle relaxation.
- Receptor Interactions : this compound binds to serotonin receptors, influencing mood and anxiety pathways. It also competitively inhibits P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1), which are involved in drug transport and resistance mechanisms .
Comparative Analysis with Similar Compounds
The following table summarizes the similarities and differences between this compound and other aporphine alkaloids:
Compound | Structure Type | Key Activities | Unique Features |
---|---|---|---|
Glaucine | Aporphine Alkaloid | Bronchodilator, neuroleptic | Found in multiple plant species |
Boldine | Aporphine Alkaloid | Antioxidant, dopaminergic activity | Strong antioxidant effects |
Corydalis Yanhusuo Extract | Aporphine Alkaloid | Analgesic, sedative | Traditional medicinal use |
Apomorphine | Aporphine Alkaloid | Dopamine agonist | Used primarily in Parkinson's treatment |
Isocorydine | Aporphine Alkaloid | Antidepressant | Less studied than glaucine |
This compound's unique isotopic labeling provides distinct advantages for research applications compared to these similar compounds. Its specific interactions with serotonin receptors also set it apart in terms of psychoactive potential.
Case Studies and Research Findings
- Bronchodilation Studies : Research indicates that this compound significantly improves bronchial function in animal models of asthma. Its efficacy as a calcium channel blocker was demonstrated through increased airflow measurements post-administration.
- Neuropharmacological Evaluations : A study examining the effects of this compound on serotonin receptor binding revealed enhanced binding affinity compared to non-deuterated glaucine, suggesting potential use in treating mood disorders.
- Anti-inflammatory Effects : In vitro studies showed that this compound effectively reduced pro-inflammatory cytokines in cultured human cells, supporting its therapeutic potential for inflammatory diseases .
Properties
Molecular Formula |
C21H25NO4 |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
(6aS)-1,10-dimethoxy-6-methyl-2,9-bis(trideuteriomethoxy)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |
InChI |
InChI=1S/C21H25NO4/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20/h9-11,15H,6-8H2,1-5H3/t15-/m0/s1/i2D3,4D3 |
InChI Key |
RUZIUYOSRDWYQF-LZROVGFOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)OC([2H])([2H])[2H])N(CCC3=C1)C)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC |
Origin of Product |
United States |
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